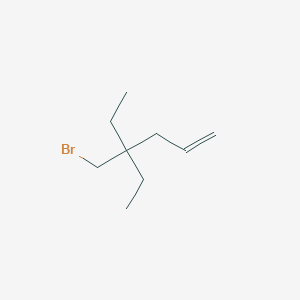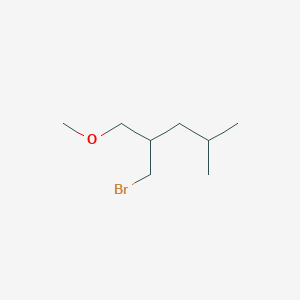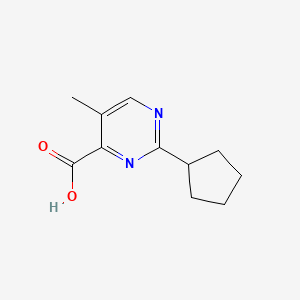
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a hydroxyl group at the 5-position, a methyl group at the 1-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-hydroxyindole.
Methylation: The 1-position of the indole ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Trifluoromethylation: The 2-position is then trifluoromethylated using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Carboxylation: Finally, the 3-position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group at the 3-position can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position and the carboxylic acid group at the 3-position are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group at the 2-position enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyindole-3-carboxylic acid: Lacks the methyl and trifluoromethyl groups.
1-Methylindole-3-carboxylic acid: Lacks the hydroxyl and trifluoromethyl groups.
2-(Trifluoromethyl)indole-3-carboxylic acid: Lacks the hydroxyl and methyl groups.
Uniqueness
5-Hydroxy-1-methyl-2-(trifluoromethyl)-1h-indole-3-carboxylic acid is unique due to the combination of functional groups that confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and carboxylic acid groups provide sites for chemical modification and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H8F3NO3 |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
5-hydroxy-1-methyl-2-(trifluoromethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO3/c1-15-7-3-2-5(16)4-6(7)8(10(17)18)9(15)11(12,13)14/h2-4,16H,1H3,(H,17,18) |
InChI-Schlüssel |
ILVUSVIWPKHHDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)





![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)



![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)

